molecular formula C18H18ClFN2OS B2686028 N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide CAS No. 1705332-57-5

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2686028
CAS No.: 1705332-57-5
M. Wt: 364.86
InChI Key: GLCWTXRELKWZBH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClFN2OS and its molecular weight is 364.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity
A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized, including compounds related to the structure of interest, and evaluated for their antimicrobial activities. Computational pharmacokinetic studies predicted favorable molecular properties, adhering to the Lipinski "Rule of Five." Notably, specific compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Ahsan et al., 2016).

Synthesis, Characterization, and Potential Biological Agents
The creation of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives involved the reaction of N-(4-chlorophenyl)-3-oxobutanamide with thiourea and various aromatic aldehydes. These compounds, after further chemical transformations, displayed significant antimicrobial properties against bacterial and fungal strains, suggesting their utility as potential biological agents (Akbari et al., 2008).

Antipathogenic Properties
Investigations into the antipathogenic activities of acylthioureas derivatives have shown significant effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These effects were notably influenced by the presence of halogen atoms on the N-phenyl substituent, underlining the potential of such derivatives in the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Polyamide Synthesis and Properties
The synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone have been explored. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent and tough films, pointing to their potential application in high-performance materials (Yang et al., 1999).

Fluorescence Quenching Studies
The fluorescence quenching studies of certain carboxamides by aniline and carbon tetrachloride in various organic solvents have been conducted to understand quenching mechanisms. These studies, emphasizing the static and dynamic quenching phenomena, contribute to the broader understanding of the interactions between carboxamides and potential quenchers, informing the design of fluorescence-based sensors and molecular probes (Patil et al., 2013).

Properties

IUPAC Name

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2OS/c19-14-6-2-4-8-16(14)21-18(23)22-10-9-17(24-12-11-22)13-5-1-3-7-15(13)20/h1-8,17H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCWTXRELKWZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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